2-chloro-N-(oxan-3-yl)pyrimidin-4-amine
Overview
Description
2-chloro-N-(oxan-3-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C9H12ClN3O and its molecular weight is 213.66 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-chloro-N-(oxan-3-yl)pyrimidin-4-amine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and metabolism, making it a significant target for antimicrobial activity.
Mode of Action
This compound interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it This interaction can inhibit the normal function of the enzyme, leading to disruption in the biosynthesis of fatty acids
Biochemical Pathways
The inhibition of the acetyl-CoA carboxylase enzyme by this compound affects the fatty acid biosynthesis pathway . This disruption can lead to downstream effects such as the inhibition of cell membrane formation and function in microorganisms, leading to their death.
Result of Action
The result of the action of this compound is the inhibition of growth in certain microorganisms. It has demonstrated moderate antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity .
Biochemical Analysis
Biochemical Properties
2-chloro-N-(oxan-3-yl)pyrimidin-4-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with oxidoreductases, transferases, hydrolases, lyases, and isomerases . These interactions are crucial for its function in biochemical pathways, influencing the activity of these enzymes and thereby affecting metabolic processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can cause cell cycle arrest and apoptosis in HeLa cells in a concentration-dependent manner . This indicates its potential as a therapeutic agent in cancer treatment by targeting specific cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . This inhibition leads to cell cycle arrest, thereby preventing the proliferation of cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its stability under specific conditions, allowing for prolonged activity in in vitro and in vivo studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects by modulating enzyme activity and cellular processes. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to affect the activity of acetyl-CoA carboxylase, an enzyme crucial for fatty acid metabolism . This interaction influences lipid biosynthesis and energy production in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization influences its interactions with biomolecules and its overall efficacy in biochemical reactions.
Properties
IUPAC Name |
2-chloro-N-(oxan-3-yl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c10-9-11-4-3-8(13-9)12-7-2-1-5-14-6-7/h3-4,7H,1-2,5-6H2,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEWBGPILUISCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)NC2=NC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.